molecular formula C17H16N2OS B2707162 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide CAS No. 301307-93-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

Cat. No.: B2707162
CAS No.: 301307-93-7
M. Wt: 296.39
InChI Key: XAECXGNGYGUEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research . It belongs to a class of molecules known as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, which have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 2 (JNK2) and JNK3 . These kinases are part of the mitogen-activated protein kinase (MAPK) family and are implicated in stress-induced signaling pathways, neuronal apoptosis, and various inflammatory processes. The unique binding mode of this compound series, characterized by a hydrogen bond interaction between the 3-cyano substituent and the hinge region of the kinase's ATP-binding site, contributes to its selectivity against other MAPK family members like JNK1, p38alpha, and ERK2 . This makes it a valuable pharmacological tool for researchers investigating the specific roles of JNK2 and JNK3 in cellular models of neurological diseases and other pathological conditions. The compound is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-11-14-13-8-4-5-9-15(13)21-17(14)19-16(20)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAECXGNGYGUEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C21_{21}H22_{22}N2_{2}OS
  • Molecular Weight : Approximately 350.48 g/mol
  • CAS Number : 838259-83-9

The presence of the benzothiophene moiety contributes to its biological activity by influencing interactions with various biological targets.

Anti-inflammatory Activity

Research has indicated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide exhibits significant anti-inflammatory properties. In silico studies have shown that this compound acts as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that it may bind effectively to the active site of 5-LOX, thus inhibiting its activity and reducing inflammation .

Antitumor Potential

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that derivatives of benzothiophene compounds can exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar structural compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate their potential use in treating bacterial infections.

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted on derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamides demonstrated their synthesis through straightforward chemical transformations. The synthesized compounds were subjected to biological evaluation for anti-inflammatory and anticancer activities. Results indicated that certain derivatives exhibited enhanced potency compared to the parent compound .

Case Study 2: Molecular Docking Studies

In another research effort, molecular docking studies were performed to evaluate the binding affinity of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-phenylacetamide with various biological targets. The results highlighted its potential as a lead compound for further optimization in drug development aimed at inflammatory diseases and cancer treatment .

Summary of Biological Activities

Activity Description References
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase; reduces inflammation
AntitumorInduces apoptosis in cancer cells; selective cytotoxicity
AntimicrobialEffective against E. coli and S. aureus; promising MIC values

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The tetrahydrobenzothiophene core is a common scaffold among analogs, but substituents on the acetamide group and the ring system significantly influence physicochemical and biological properties. Key derivatives include:

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (9b)
  • Substituent: Cyano group replaces the phenylacetamide.
  • Properties: Melting point 244–246°C; ¹H NMR shows characteristic signals for tetrahydrobenzothiophene (δ 1.80–2.10 ppm, CH₂) and a cyanoacetamide side chain (δ 3.72 ppm, CH₂) .
  • Activity: Limited biological data reported, but structural simplicity may enhance metabolic stability .
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
  • Substituent : Chlorine atom and methyl group on the tetrahydrobenzothiophene ring.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide
  • Substituent : Morpholine ring replaces phenyl group.
  • Properties : Enhances solubility due to the polar morpholine moiety; molecular weight 305.395 g/mol .
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-methylphenoxy)acetamide
  • Substituent: 2-Methylphenoxy group.
  • Properties : SMILES: CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N; molecular formula C₁₈H₁₈N₂O₂S .

Structural and Conformational Insights

  • Crystal Structure : The tetrahydrobenzothiophene core adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°) in derivatives like N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide . Intramolecular hydrogen bonds (N–H⋯O) and π-π stacking interactions stabilize the structure, which may be conserved across analogs .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and enzymes. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Inhibition of JNK Kinases

Research has identified N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives as potent inhibitors of the JNK (c-Jun N-terminal kinase) family. Specifically, compounds derived from this structure have shown selective inhibition against JNK2 and JNK3 kinases with pIC50 values indicating significant potency:

CompoundJNK2 pIC50JNK3 pIC50
5a6.56.7
11a6.56.6

These results suggest that the compound can effectively modulate pathways associated with inflammation and cancer progression by inhibiting these kinases .

Anti-inflammatory Potential

In silico studies have indicated that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. Docking studies revealed strong binding affinity to the active site of 5-LOX while showing weak interaction with COX-2, another key enzyme in inflammation:

CompoundCOX-2 Binding Energy (Kcal/mol)5-LOX Binding Energy (Kcal/mol)
2-8.5-6.5
3-3.6-9.0

The high binding energy for the compound against 5-LOX suggests its potential for further development as an anti-inflammatory agent .

Case Studies and Research Findings

  • JNK Inhibition : A study highlighted the unique binding mode of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives in JNK3's ATP-binding site through X-ray crystallography. The cyano group forms hydrogen bonds with critical residues in the kinase's active site, enhancing selectivity against other MAPK family members such as JNK1 and p38alpha .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the interaction between the compound and target enzymes. The results indicated that modifications to the benzothiophene core could enhance binding affinity and selectivity for specific targets like 5-LOX while minimizing off-target effects on COX enzymes .

Q & A

Basic: What are the common synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide, and what analytical techniques validate its purity?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, often catalyzed by copper(I) salts. For example, copper diacetate (10 mol%) in a tert-butanol/water solvent system facilitates efficient cyclization at room temperature . Post-synthesis, purification involves recrystallization (ethanol is common), and characterization employs:

  • IR spectroscopy to confirm functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify structural integrity, such as methylene protons in the tetrahydrobenzothiophene ring (δ 2.60–2.75 ppm) and aromatic protons .
  • HRMS for molecular ion validation (e.g., [M + H]+ calculated vs. observed) .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

Key parameters include:

  • Catalyst loading : Reducing copper(I) from 10 mol% to 5 mol% may lower costs without compromising efficiency, but requires monitoring via TLC .
  • Solvent polarity : A tert-butanol/water (3:1) system balances solubility and reaction rate. Switching to DMF or THF may alter regioselectivity .
  • Temperature control : Prolonged stirring (>8 hours) at room temperature risks decomposition; controlled heating (40–50°C) could accelerate reactions but may increase side products .
  • Purification : Column chromatography (silica gel, 20% ethyl acetate in hexane) resolves byproducts like unreacted azides or dimerized alkynes .

Basic: What structural features of this compound are critical for its biological activity?

The tetrahydrobenzothiophene core and cyano group at position 3 are essential for interactions with biological targets. The phenylacetamide side chain enhances lipophilicity, aiding membrane penetration. Conformational analysis via X-ray crystallography reveals an envelope-shaped cyclohexene ring and dihedral angles (e.g., 7.1° between thiophene and phenyl rings), which influence binding to enzymes like DNA helicases .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect the compound’s crystallographic packing and stability?

  • Intramolecular H-bonding : The N–H···O bond (e.g., N1–H1···O1, 2.17 Å) stabilizes the amide group, reducing conformational flexibility .
  • Intermolecular π-π interactions : Stacking between thiophene (Cg1) and benzoyl rings (Cg3) at 3.90 Å distance enhances crystal lattice stability .
  • Puckering parameters : The cyclohexene ring’s envelope conformation (θ = 0.5098°, φ = 126.7°) impacts solid-state packing and solubility .

Basic: What biological targets or pathways are associated with this compound?

It exhibits antibacterial activity by inhibiting bacterial DNA helicase-nuclease complexes (e.g., RecBCD and AddAB enzymes) . Additionally, derivatives act as JNK inhibitors (IC₅₀ ~0.2 µM), modulating MAPK signaling pathways implicated in apoptosis and inflammation .

Advanced: How can structural modifications enhance selectivity for specific enzymatic targets (e.g., JNK vs. other kinases)?

  • Substitution at the phenyl ring : Introducing electron-withdrawing groups (e.g., –NO₂ at meta positions) increases affinity for JNK’s ATP-binding pocket .
  • Cyano group replacement : Switching to –CF₃ or –SO₂CH₃ may reduce off-target effects on unrelated kinases .
  • Side-chain optimization : Lengthening the acetamide chain improves hydrophobic interactions with kinase allosteric sites .

Basic: How is the compound’s purity assessed when conflicting spectroscopic data arise (e.g., NMR vs. HRMS)?

  • Cross-validation : Discrepancies between NMR integration ratios and HRMS molecular ions suggest impurities. For example, residual solvent peaks in NMR (e.g., DMSO-d₅ at δ 2.50 ppm) require careful subtraction .
  • Supplementary techniques : Elemental analysis (% C, H, N) and HPLC (≥95% purity) resolve ambiguities .

Advanced: What computational methods are used to predict and rationalize crystallographic data contradictions (e.g., bond length deviations)?

  • DFT calculations : Gaussian or ORCA software models bond lengths/angles, identifying outliers (e.g., C–S bond at 1.76 Å vs. experimental 1.82 Å) .
  • SHELX refinement : Iterative cycles adjust atomic displacement parameters (ADPs) to reconcile observed vs. calculated diffraction patterns .

Basic: What safety precautions are necessary when handling this compound in vitro?

  • Toxicity : Limited data suggest moderate cytotoxicity (IC₅₀ ~10 µM in mammalian cells). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at –20°C in anhydrous DMSO; avoid light exposure to prevent decomposition .

Advanced: How can in silico docking studies guide the design of analogs with improved pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Predicts binding modes to JNK1 (PDB: 3ELT) or bacterial helicases, prioritizing analogs with lower ΔG values (< –9 kcal/mol) .
  • ADMET prediction (SwissADME) : Modifications like –OH groups improve aqueous solubility (LogP < 3) but may reduce blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.